

structure-activity relationship (SAR) studies of 4-Methyl-6-phenylpyrimidine-2-thiol derivatives

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Compound of Interest

Compound Name: 4-Methyl-6-phenylpyrimidine-2-thiol

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **4-Methyl-6-phenylpyrimidine-2-thiol** Derivatives

This guide provides a comparative analysis of **4-methyl-6-phenylpyrimidine-2-thiol** derivatives, focusing on their structure-activity relationships in anticancer and antimicrobial applications. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2]} The **4-methyl-6-phenylpyrimidine-2-thiol** scaffold, in particular, serves as a versatile template for developing novel therapeutic agents.^{[1][3]} The thiol group at the 2-position is a key feature, allowing for various chemical modifications to explore and optimize biological activity.^[1] This guide summarizes quantitative data from recent studies, details experimental protocols, and visualizes key processes to elucidate the structure-activity relationships of these derivatives.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various pyrimidine-2-thiol derivatives, providing a basis for understanding their structure-activity relationships.

Anticancer Activity

Compound ID	R-Group at C4	R-Group at C6	Modifications on Phenyl Ring	Activity Data (IC50 in μM)	Target Cell Line	Reference
1	Methyl	Phenyl	Unsubstituted	Data not specified, but showed significant antitumor activity	HEPG2	[4]
6k	N-methyl-picolinamide	4-(3-(trifluoromethyl)benzylidene)phenylthio	3-(trifluoromethyl)benzimidazole at para position of phenylthio group	Not specified for HepG2 in snippet, but synthesized for antitumor evaluation	HepG2	[5]
6l	N-methyl-picolinamide	4-(4-(trifluoromethyl)benzylidene)phenylthio	4-(trifluoromethyl)benzimidazole at para position of phenylthio group	Not specified for HepG2 in snippet, but synthesized for antitumor evaluation	HepG2	[5]
2d	Amino	Hydroxy	Not applicable (Pyrido[2,3-d]pyrimidine)	Strong cytotoxicity at 50 μM	A549	[6][7]

Note: The core structure for compounds 6k and 6l is N-methyl-picolinamide-4-thiol, which is a different pyrimidine scaffold but provides insights into the effects of phenylthio substitutions.

Antimicrobial Activity

Compound ID	R-Group at C4	R-Group at C6	Modifications on Phenyl Ring	Test Organism	MIC (µM/ml)	Reference
2	4-Chlorophenyl	4-Nitrophenyl	4-Chloro	E. coli	0.91	[8]
5	4-Hydroxyphenyl	4-Nitrophenyl	4-Hydroxy	B. subtilis	0.96	[8]
10	4-Methoxyphenyl	4-Nitrophenyl	4-Methoxy	S. enterica	1.55	[8]
10	4-Methoxyphenyl	4-Nitrophenyl	4-Methoxy	P. aeruginosa	0.77	[8]
11	4-Bromophenyl	4-Nitrophenyl	4-Bromo	A. niger	1.68	[8]
12	4-Aminophenyl	4-Nitrophenyl	4-Amino	C. albicans	1.73	[8]
5b	Phenyl	4-Chlorophenyl	Propylthio at C2	S. aureus, B. subtilis	Good activity	[9]
5d	Phenyl	4-Methoxyphenyl	Propylthio at C2	S. aureus	Good activity	[9]
5e	Phenyl	4-Methoxyphenyl	Butylthio at C2	B. subtilis	Higher activity	[9]

Note: The core structure for compounds 2, 5, 10, 11, and 12 is 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol/amine, and for 5b, 5d, and 5e is 4,6-diaryl-2-alkylthiopyrimidine. These are structurally related and provide valuable SAR insights.

Structure-Activity Relationship Summary

From the compiled data, several key structure-activity relationships can be inferred:

- For Anticancer Activity: The evaluated compounds show significant activity against liver (HEPG2) and lung (A549) cancer cell lines.[\[4\]](#)[\[7\]](#) Further derivatization of the core structure is a promising strategy for enhancing cytotoxic effects.
- For Antimicrobial Activity:
 - The presence of electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring at the C4 position appears to enhance antimicrobial activity against various bacterial and fungal strains.[\[8\]](#)
 - S-alkylation of the thiol group can lead to derivatives with significant antibacterial activity. For instance, compounds with a propyl substituent at the 2-thio position showed good antibacterial activity.[\[9\]](#)
 - The nature of the substituent at the C2 position (thiol, amine, or hydroxyl) also influences the antimicrobial spectrum.[\[8\]](#)

Experimental Protocols

General Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol Derivatives

A common synthetic route to the pyrimidine-2-thiol scaffold involves the condensation of a β -dicarbonyl compound with thiourea or its derivatives.[\[1\]](#) For the synthesis of the parent compound, 1-amino-4-methyl-6-phenyl pyrimidin-2-thione, benzoylacetone is reacted with thiosemicarbazide.[\[4\]](#)

Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione (1)[\[4\]](#) A mixture of benzoylacetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 ml) containing a few drops of

piperidine is refluxed for 5 hours. The reaction mixture is then concentrated and cooled. The resulting solid is collected and recrystallized from ethanol.

S-Alkylation of Pyrimidine Thiones[9] This method is used to introduce alkyl groups at the thiol position. The pyrimidine thione is reacted with an appropriate alkyl halide to yield the corresponding 2-alkylthiopyrimidine derivative.

In Vitro Anticancer Activity Assay[4]

The in vitro antitumor activity of the synthesized compounds is evaluated against a human cancer cell line (e.g., HEPG2) using standard protocols. The assay typically involves treating the cancer cells with different concentrations of the test compounds and measuring cell viability after a specific incubation period.

In Vitro Antimicrobial Activity Assay[8][10]

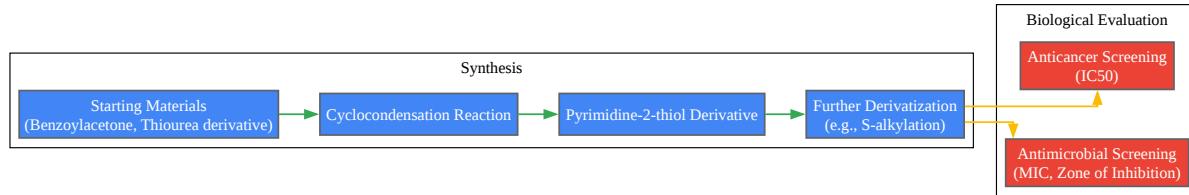
The antimicrobial activity is determined using methods like the disk-diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Disk-Diffusion Method[10] Standardized microbial suspensions are inoculated on agar plates. Discs impregnated with the test compounds are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

Minimum Inhibitory Concentration (MIC) Determination[8] This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. Serial dilutions of the compounds are prepared in a liquid growth medium, which is then inoculated with the test organism. The MIC is determined after incubation by observing the lowest concentration with no visible growth.

Visualizations

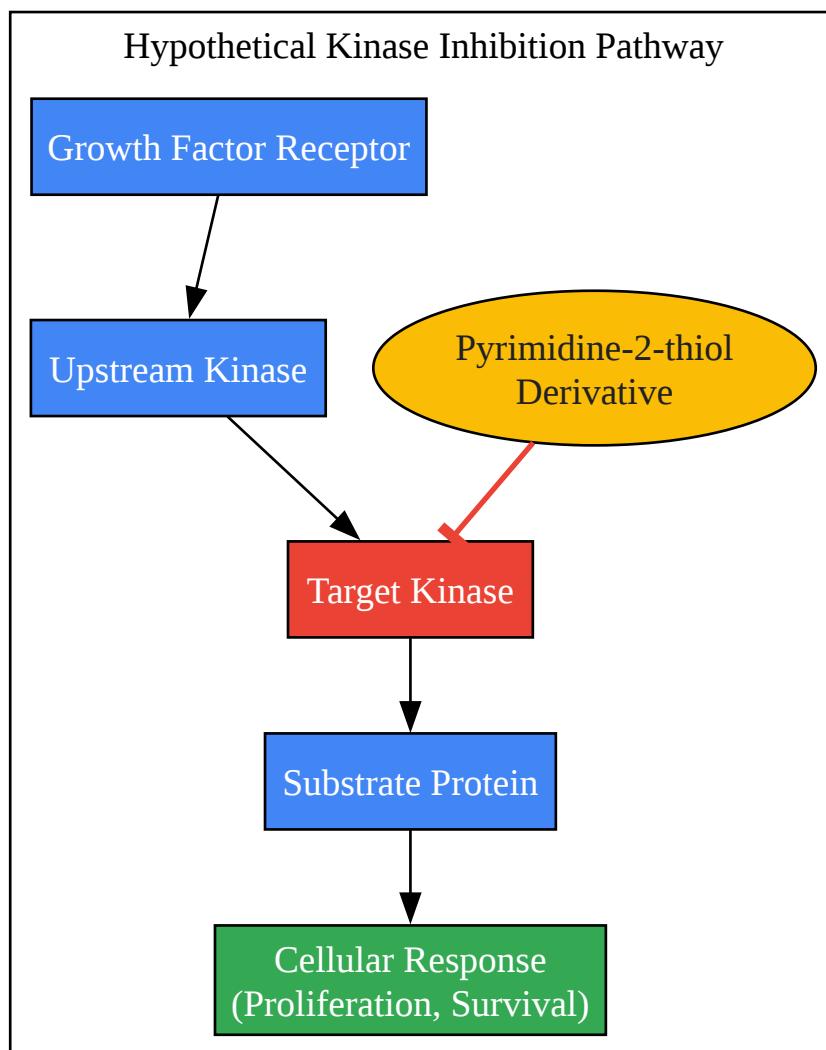
Experimental Workflow for Synthesis and Evaluation



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Caption: General workflow for the synthesis and biological evaluation of **4-Methyl-6-phenylpyrimidine-2-thiol** derivatives.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical signaling pathway showing the inhibition of a target kinase by a pyrimidine-2-thiol derivative.

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